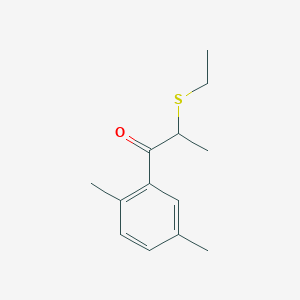

1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one

Description

1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one is a ketone derivative featuring a 2,5-dimethylphenyl group at the 1-position and an ethylthio (-S-CH₂CH₃) substituent at the 2-position of the propan-1-one backbone. This structural motif confers unique electronic and steric properties, distinguishing it from related compounds.

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

1-(2,5-dimethylphenyl)-2-ethylsulfanylpropan-1-one |

InChI |

InChI=1S/C13H18OS/c1-5-15-11(4)13(14)12-8-9(2)6-7-10(12)3/h6-8,11H,5H2,1-4H3 |

InChI Key |

BFEKPKILOPARCM-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(C)C(=O)C1=C(C=CC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylphenyl with 2-(ethylthio)propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.

Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane.

Reduction: NaBH4, LiAlH4, ethanol, and tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, and halides in solvents like ethanol or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.

Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents. Its unique structure allows for the creation of novel compounds with desirable properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

a) (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one

This compound replaces the ethylthio group with a conjugated enone system (C=C-O). The extended π-system enhances UV absorption and reactivity in cycloaddition reactions, making it valuable in organic synthesis. Its synthesis involves Claisen-Schmidt condensation between 1-(2,5-dimethylphenyl)propan-1-one and benzaldehyde under basic conditions . Key Differences:

- Reactivity: The enone system enables Diels-Alder reactions, absent in the ethylthio analog.

- Electronic Properties: The electron-withdrawing carbonyl group in the enone reduces electron density at the aromatic ring compared to the electron-donating ethylthio group .

b) 1-(2,5-Dimethylphenyl)-2-[2-(2-phenylethyl)phenyl]ethan-1-one

This analog substitutes the ethylthio group with a bulky phenylethyl-substituted phenyl ring. The increased steric hindrance reduces rotational freedom and may impact binding interactions in biological systems. Its molecular weight (328.45 g/mol) is significantly higher than the target compound (212.33 g/mol) .

Sulfur-Containing Analogs

a) 1-(2,5-Dimethylphenyl)-2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one

This compound replaces the ethylthio group with a sulfanyl-linked oxadiazole ring. Its molecular formula (C₂₁H₂₂N₂O₂S) and weight (366.48 g/mol) reflect the added complexity . Key Differences:

- Bioactivity : Oxadiazole rings are associated with antimicrobial and anti-inflammatory properties, suggesting divergent applications compared to the simpler ethylthio derivative.

- Solubility : The polar oxadiazole may improve aqueous solubility relative to the lipophilic ethylthio group.

b) 1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one

This analog features a piperazine ring and a sulfonyl group. The sulfonyl moiety (-SO₂-) is strongly electron-withdrawing, contrasting with the electron-donating ethylthio group.

Nitrogen-Containing Derivatives

a) 2-(4-isobutylphenyl)-1-(piperidin-1-yl)propan-1-one

A structural analog of ibuprofen hybrids, this compound replaces the ethylthio group with a piperidine ring. The nitrogen atom enables protonation at physiological pH, influencing pharmacokinetics. Such derivatives are studied for anti-inflammatory activity .

Key Differences :

- Pharmacology : Piperidine-containing analogs target cyclooxygenase (COX) enzymes, whereas sulfur-containing derivatives may interact with thiol-sensitive targets.

b) 4-Methyl-alpha-ethylaminopentiophenone (4-MEAP)

A controlled substance with a pentan-1-one backbone and ethylamino group, 4-MEAP (C₁₃H₁₉NO) shares a similar ethyl substituent but lacks the dimethylphenyl group. Its classification as a stimulant underscores the impact of core structure on biological activity .

Biological Activity

Overview

1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one is a compound that has garnered attention in recent years due to its potential biological activities. It belongs to the class of ketones and has been investigated for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of 1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one can be represented as follows:

- Molecular Weight : 208.32 g/mol

- Boiling Point : Estimated at 320.4 °C

- Physical State : Solid at room temperature

Research into the mechanisms of action for 1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one is still ongoing. However, preliminary studies suggest that it may interact with specific molecular targets within various biochemical pathways. The following mechanisms have been hypothesized based on related compounds:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.

- Receptor Modulation : Potential interactions with receptors that mediate cellular responses to stress and inflammation have been suggested.

Anticancer Properties

Several studies have indicated that 1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one exhibits anticancer activity:

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. A notable study reported an IC50 value of approximately 15 µM for MCF-7 cells after 48 hours of treatment.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

Anti-inflammatory Effects

Research has also indicated that the compound may possess anti-inflammatory properties:

- NF-kB Activation : Studies have shown that treatment with this compound can modulate NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines.

Case Studies

A recent case study involving the use of 1-(2,5-Dimethylphenyl)-2-(ethylthio)propan-1-one in a therapeutic setting highlighted its potential efficacy in reducing tumor size in animal models. The study involved administering the compound at varying doses over a four-week period, resulting in a significant reduction in tumor volume compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.